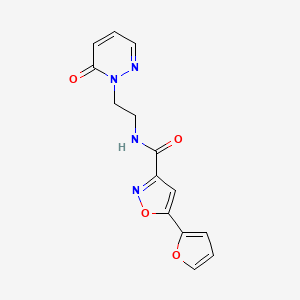

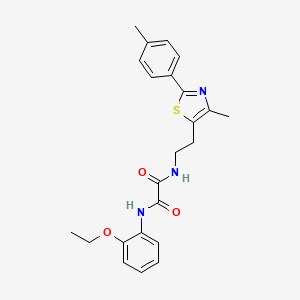

![molecular formula C13H11F3O2 B2595204 (1R,4R,5R)-1-(3,4,5-Trifluorophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid CAS No. 2413848-16-3](/img/structure/B2595204.png)

(1R,4R,5R)-1-(3,4,5-Trifluorophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1R,4R,5R)-1-(3,4,5-Trifluorophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid is a chemical compound that has been widely studied for its potential applications in the field of medicine. This compound is known for its unique chemical structure and has been found to exhibit various biological activities. In

Aplicaciones Científicas De Investigación

Conformational Studies and Biological Activities

- Bicyclo[3.1.0]hexane core structures, including derivatives and analogues, demonstrate diverse biological activities. They serve as conformationally locked analogues of nucleoside building blocks and show potential in synthesizing bioactive compounds, novel materials, and catalysts. Methanoproline and 3-azabicyclo[3.1.0]hex-6-ylamine, examples of such structures, have shown promise in the design of hybrid structures as conformationally locked basic amino acid analogues, leading to potent metabotropic glutamate receptor antagonists or agonists (Jimeno et al., 2011).

Catalytic Applications

- The cycloisomerization of 1,5-enynes catalyzed by cationic triphenylphosphinegold(I) complexes produces bicyclo[3.1.0]hexenes, showing the versatility of bicyclic structures in synthetic chemistry. This method allows for the synthesis of a wide range of bicyclo[3.1.0]hexane structures and demonstrates the capacity for stereospecific cycloisomerization (Luzung et al., 2004).

Synthesis and Material Science

- Novel asymmetric synthesis of bicyclo[3.1.0]hexane derivatives via efficient retro-Diels-Alder strategy highlights the compound's significance in synthetic pathways, enabling the preparation of enantiomerically pure intermediates for further chemical transformations (Moher, 1996).

Bioanalysis and Pharmacological Applications

- The bioanalysis of LY379268, a group II metabotropic glutamate receptor agonist, demonstrates the importance of bicyclic compounds in neuroscience research, especially in studies evaluating antipsychotic drugs for schizophrenia treatment. This involves novel methods for determining such compounds in biological samples, highlighting the role of conformationally restricted bicyclic structures in drug discovery (Benitex et al., 2014).

Chemistry of Materials

- Alicyclic polymers designed for 193 nm photoresist materials, based on cycloaliphatic co- and terpolymers, underscore the application of bicyclic compounds in developing new materials for technological applications. These polymers demonstrate the versatility of bicyclic structures in creating resins with varied properties for specific industrial uses (Okoroanyanwu et al., 1998).

Propiedades

IUPAC Name |

(1R,4R,5R)-1-(3,4,5-trifluorophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3O2/c14-8-3-7(4-9(15)11(8)16)13-2-1-6(5-13)10(13)12(17)18/h3-4,6,10H,1-2,5H2,(H,17,18)/t6-,10+,13+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCXLOHHVQQDODZ-FZTXSHAMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CC1C2C(=O)O)C3=CC(=C(C(=C3)F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@]2(C[C@@H]1[C@H]2C(=O)O)C3=CC(=C(C(=C3)F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

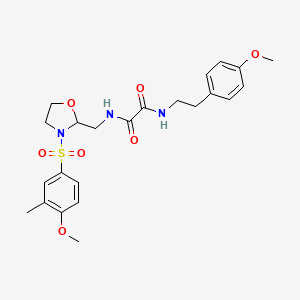

![5-((3-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2595126.png)

![methyl 4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1H-quinazoline-7-carboxylate](/img/structure/B2595129.png)

![3-[(2-Chlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2595130.png)

![[4-(2,4-Dichlorophenyl)oxan-4-yl]methanamine;hydrochloride](/img/structure/B2595134.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-cyclohexyloxalamide](/img/structure/B2595142.png)

![4-(4-Methoxyphenyl)-7-methylisoxazolo[3,4-d]pyridazine](/img/structure/B2595143.png)

![1'-((3-chloro-2-methylphenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2595144.png)